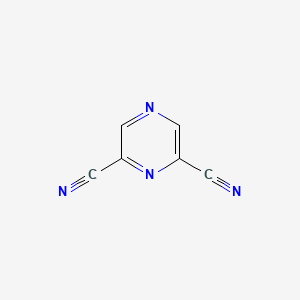

2,6-Pyrazinedicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

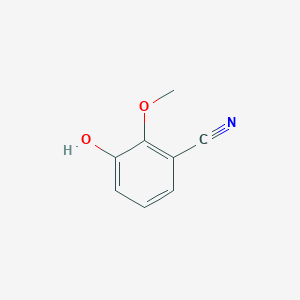

2,6-Pyrazinedicarbonitrile is a heterocyclic dinitrile . It’s a solid substance with a molecular weight of 129.12 . The empirical formula is C7H3N3 .

Synthesis Analysis

The synthesis of 2,6-Pyrazinedicarbonitrile involves various methods. For instance, it can be synthesized by the reaction of amines and aldehydes or ketones in the presence of sodium methoxide . Another method involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide, ammonium chloride, and lithium chloride in anhydrous dimethylformamide .Molecular Structure Analysis

The molecular structure of 2,6-Pyrazinedicarbonitrile is represented by the SMILES string N#Cc1cccc(n1)C#N . The InChI key is XNPMXMIWHVZGMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,6-Pyrazinedicarbonitrile is a solid substance with a melting point of 123-127 °C (lit.) . It has a molecular weight of 129.12 . The density is predicted to be 1.25±0.1 g/cm3 .Scientific Research Applications

- Researchers have developed a novel covalent triazine framework (CTF) derived from 2,5-pyrazinedicarbonitrile. This high-nitrogen-containing framework was synthesized through trimerization at 400 °C using ZnCl2 as a catalyst and salt melt via the ionothermal technique .

- The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for pure compounds, including 2,6-pyrazinedicarbonitrile. These data are essential for understanding its behavior in various conditions .

- An iridium complex immobilized on a covalent organic framework (COF) called cod(I)s@Py-2,2’-BPyPh COF exhibited excellent catalytic activity for C-H borylation reactions. It outperformed the pristine framework and efficiently catalyzed various electronically and sterically substituted substrates .

Catalysis: Iridium Complex Immobilization

Thermodynamic Properties: Data Collection

Organic Synthesis: C-H Borylation Catalyst

Safety and Hazards

properties

IUPAC Name |

pyrazine-2,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNLQQGRYTCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Pyrazinedicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)

![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)